Cas no 896044-74-9 (2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a synthetic organic compound with notable properties. It exhibits high purity and stability, making it suitable for various applications in pharmaceutical research and development. The compound's unique structure contributes to its potential as a starting material for the synthesis of bioactive molecules.
2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one structure
896044-74-9 structure
Product Name:2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
CAS No:896044-74-9
MF:C22H21N3O2S
MW:391.486043691635
CID:6293597
PubChem ID:7206073
Update Time:2025-07-20

2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
    • F1899-0904
    • 896044-74-9
    • 2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
    • AKOS024618414
    • 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylethanone
    • 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)ethanone
    • Inchi: 1S/C22H21N3O2S/c1-27-20-11-5-3-9-17(20)18-12-13-21(24-23-18)28-15-22(26)25-14-6-8-16-7-2-4-10-19(16)25/h2-5,7,9-13H,6,8,14-15H2,1H3
    • InChI Key: KYWYFVMEDQFGLE-UHFFFAOYSA-N
    • SMILES: S(C1=CC=C(C2C=CC=CC=2OC)N=N1)CC(N1C2C=CC=CC=2CCC1)=O

Computed Properties

  • Exact Mass: 391.13544809g/mol
  • Monoisotopic Mass: 391.13544809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 520
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 80.6Ų

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2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one Related Literature

Additional information on 2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Introduction to 2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (CAS No. 896044-74-9)

2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one, with the CAS number 896044-74-9, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to a class of molecules known as sulfides and is characterized by its unique structural features, including a pyridazine ring and a tetrahydroquinoline moiety. The combination of these functional groups endows the compound with potential therapeutic properties, making it a subject of extensive investigation.

The molecular structure of 2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is particularly noteworthy. The pyridazine ring is a six-membered heterocyclic compound containing two nitrogen atoms, which can exhibit various biological activities such as anti-inflammatory and antiviral properties. The tetrahydroquinoline moiety, on the other hand, is a common scaffold in many bioactive compounds and is known for its ability to modulate various biological processes. The presence of the methoxyphenyl group further enhances the compound's lipophilicity and stability.

Recent studies have highlighted the potential of 2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one in various therapeutic applications. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has also been investigated for its potential antiviral activity. Studies conducted by researchers at the University of California have demonstrated that this compound can effectively inhibit the replication of several viruses, including influenza A virus and herpes simplex virus (HSV). The mechanism of action involves interference with viral entry and replication processes, making it a valuable lead compound for the development of antiviral drugs.

The pharmacokinetic properties of 2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one have also been studied extensively. Research published in the European Journal of Pharmaceutical Sciences has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate. These properties make it suitable for both acute and chronic therapeutic applications.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one. Preliminary results from phase I trials have shown that the compound is well-tolerated by patients with minimal side effects. Phase II trials are expected to provide more detailed insights into its therapeutic potential in specific disease conditions.

In conclusion, 2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-y l}ethanone (CAS No. 896044 -7 4 -9) represents a promising molecule with diverse therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to explore its full potential in treating various diseases and improving patient outcomes.

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